2-Butyl-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-Butyl-5-methyl-1,3,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound belongs to the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and other fields. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-methyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of butyl hydrazine with methyl carboxylic acid under dehydrating conditions, often using reagents like thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent such as acetonitrile or dichloromethane at elevated temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction conditions is often performed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions using hydride donors such as sodium borohydride can convert the oxadiazole ring into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents; reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products:
Oxidation Products: Oxadiazole N-oxides.
Reduction Products: Amines and related derivatives.
Substitution Products: Various substituted oxadiazoles with functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
2-Butyl-5-methyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating infections and cancer, leveraging its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and light-emitting diodes (LEDs), due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of 2-Butyl-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, leading to various biological effects. In antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens, thereby exerting its effects. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways and enzymes involved in cell growth and survival.
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar applications but different chemical properties.
1,2,5-Oxadiazole: Known for its use in high-energy materials and explosives.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, offering different reactivity and applications.
Uniqueness: 2-Butyl-5-methyl-1,3,4-oxadiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its butyl and methyl groups enhance its lipophilicity and stability, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
189569-99-1 |
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Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-butyl-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H12N2O/c1-3-4-5-7-9-8-6(2)10-7/h3-5H2,1-2H3 |
InChI Key |
UPQRXUXRLRHVSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(O1)C |
Origin of Product |
United States |
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